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Compound of Interest

Compound Name: 2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No.: B1582911 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1-(pyridin-2-
yl)ethanone

Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
Phenyl-1-(pyridin-2-yl)ethanone (CAS No: 27049-45-2), a significant heterocyclic ketone in

synthetic chemistry. With the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23

g/mol , this compound serves as a valuable building block for more complex molecular

architectures.[1] This document, intended for researchers and drug development professionals,

synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) to provide a detailed structural elucidation. The guide explains the

causal relationships behind spectral features and provides validated protocols for data

acquisition, ensuring scientific integrity and practical utility.

Molecular Structure and Overview
2-Phenyl-1-(pyridin-2-yl)ethanone features a central ketone group linking a phenyl ring and a

pyridine ring via a methylene bridge. This unique arrangement of an aromatic system, a

heteroaromatic system, and a reactive carbonyl functional group makes it a versatile

intermediate in organic synthesis.[1] Understanding its precise structure through spectroscopic

methods is paramount for its application in further chemical transformations.

Figure 1: Chemical structure of 2-Phenyl-1-(pyridin-2-yl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Phenyl-1-(pyridin-2-
yl)ethanone show distinct signals corresponding to the phenyl, pyridyl, and methylene protons

and carbons.

¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals in the aromatic region for the pyridine

and phenyl rings and a key singlet for the methylene bridge. The proton on the C6 position of

the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the

carbonyl group and the inductive effect of the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Protons
Predicted δ
(ppm)

Multiplicity Integration Assignment

Pyridyl-H6 8.65 - 8.75 d 1H

Proton ortho to N

and adjacent to

C=O

Pyridyl-H4 7.90 - 8.00 d 1H Proton para to N

Pyridyl-H3/H5 7.40 - 7.80 m 2H
Remaining

pyridyl protons

Phenyl-H 7.20 - 7.40 m 5H
Protons on the

phenyl ring

Methylene (-

CH₂-)
4.30 - 4.40 s 2H

Protons between

the two rings

Rationale: The chemical shifts are predicted based on analogous structures like 2-

phenylpyridine and substituted pyridines.[2] The downfield shift of pyridyl protons compared to

phenyl protons is due to the electron-withdrawing nature of the nitrogen atom.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum is defined by the highly deshielded carbonyl carbon signal appearing

well above 190 ppm. The carbons of the pyridine ring also exhibit characteristic shifts

influenced by the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Assignment

C=O 195.0 - 200.0 Ketone Carbonyl

Pyridyl-C2 153.0 - 155.0 Carbon attached to C=O

Pyridyl-C6 149.0 - 150.0 Carbon ortho to N

Pyridyl-C4 136.0 - 137.0 Carbon para to N

Phenyl-C1' (ipso) 134.0 - 135.0 Carbon attached to -CH₂-

Phenyl-C2'/C3'/C4' 126.0 - 130.0 Remaining phenyl carbons

Pyridyl-C3/C5 121.0 - 127.0 Remaining pyridyl carbons

-CH₂- 45.0 - 48.0 Methylene Carbon

Rationale: Carbonyl carbons in aromatic ketones typically resonate in the 190-200 ppm range.

The positions of the pyridine carbons are influenced by their proximity to the electronegative

nitrogen atom, causing significant deshielding, particularly at the C2 and C6 positions.

Experimental Protocol: NMR Data Acquisition

NMR Sample Preparation & Acquisition

1. Dissolve Sample
(~10-20 mg in 0.7 mL CDCl₃)

2. Add TMS
(Internal Standard, 0 ppm) 3. Transfer to NMR Tube 4. Acquire Spectrum

(e.g., 400 MHz Spectrometer)
5. Process Data

(Fourier Transform, Phasing, Baseline Correction)

Click to download full resolution via product page

Figure 2: Standard workflow for acquiring NMR spectra.
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Sample Preparation: Accurately weigh 10-20 mg of 2-Phenyl-1-(pyridin-2-yl)ethanone and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C spectra

on a 400 MHz (or higher) spectrometer.

Data Processing: Process the resulting Free Induction Decay (FID) using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

integration (for ¹H NMR).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Phenyl-1-(pyridin-2-yl)ethanone is dominated by a strong absorption from the ketone

carbonyl group.

Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3050 - 3100 Medium-Weak C-H Stretch
Aromatic (Phenyl &

Pyridyl)

2900 - 2950 Weak C-H Stretch Aliphatic (-CH₂-)

1690 - 1710 Strong C=O Stretch Aryl Ketone

1570 - 1600 Medium-Strong C=C & C=N Stretch
Aromatic & Pyridine

Ring

1450 - 1490 Medium C=C Stretch Aromatic Ring

700 - 800 Strong C-H Bend
Out-of-plane bending

for Ar-H
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Rationale: The key diagnostic peak is the strong C=O stretch around 1700 cm⁻¹. Its position

indicates conjugation with the pyridine ring. The presence of both aromatic and aliphatic C-H

stretches confirms the overall structure. Data is inferred from general values for aromatic

ketones and pyridine derivatives.[3]

Experimental Protocol: IR Spectrum Acquisition (ATR)

FTIR-ATR Analysis

1. Clean ATR Crystal
(e.g., with isopropanol) 2. Collect Background Spectrum 3. Place Small Amount of Solid Sample on Crystal 4. Apply Pressure with Anvil 5. Collect Sample Spectrum

Click to download full resolution via product page

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR)

accessory is clean.

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid 2-Phenyl-1-(pyridin-2-yl)ethanone
powder directly onto the ATR crystal.

Data Collection: Apply pressure using the anvil and collect the spectrum, typically by co-

adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Phenyl-1-(pyridin-2-yl)ethanone, the molecular ion peak (M⁺) is

expected at an m/z corresponding to its molecular weight (197.23).[4]

Fragmentation Analysis
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Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most

prominent cleavage is the alpha-cleavage adjacent to the carbonyl group, which is a highly

favorable process.

Key Predicted Fragments:

Molecular Ion [M]⁺: m/z = 197

[M-C₇H₇]⁺ (Pyridoyl cation): m/z = 106 (C₆H₄NO⁺)

[C₇H₇]⁺ (Benzyl/Tropylium cation): m/z = 91

[C₅H₄N]⁺ (Pyridyl cation): m/z = 78

[C₁₃H₁₁NO]⁺˙
m/z = 197

(Molecular Ion)

[C₆H₄NO]⁺
m/z = 106

(Pyridoyl Cation)

 - •CH₂Ph

[C₇H₇]⁺
m/z = 91

(Benzyl Cation)

 - •COC₅H₄N

[C₅H₄N]⁺
m/z = 78

(from m/z 106)

 - CO

Click to download full resolution via product page

Figure 4: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: MS Data Acquisition (GC-MS)
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Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like

dichloromethane or ethyl acetate (approx. 1 mg/mL).

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped

with a suitable capillary column (e.g., DB-5ms) to ensure sample purity before it enters the

mass spectrometer.

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

Mass Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and all

significant fragments.

Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural

confirmation of 2-Phenyl-1-(pyridin-2-yl)ethanone. The ¹H and ¹³C NMR spectra define the

carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and

aromatic functional groups, and mass spectrometry validates the molecular weight and reveals

predictable fragmentation patterns. This comprehensive spectroscopic dataset serves as an

essential reference for researchers utilizing this compound in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582911#2-phenyl-1-pyridin-2-yl-ethanone-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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